N-(4-Methoxyphenyl)methanesulfinamide

N-PMP deprotection ceric ammonium nitrate oxidative cleavage

N-(4-Methoxyphenyl)methanesulfinamide (CAS 181651-40-1) is an N-aryl methanesulfinamide featuring a stereogenic sulfur center, placing it within the broader family of chiral sulfinamide auxiliaries and building blocks. Unlike the widely commercialized tert-butanesulfinamide (Ellman's reagent) and p-toluenesulfinamide (Davis' reagent), this compound bears a smaller S-methyl substituent and an N-4-methoxyphenyl (PMP) group, which collectively modulate its steric demand, electronic character, and downstream deprotection chemistry.

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
CAS No. 181651-40-1
Cat. No. B12553011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methoxyphenyl)methanesulfinamide
CAS181651-40-1
Molecular FormulaC8H11NO2S
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NS(=O)C
InChIInChI=1S/C8H11NO2S/c1-11-8-5-3-7(4-6-8)9-12(2)10/h3-6,9H,1-2H3
InChIKeyQIURYQNZQHKZRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)methanesulfinamide (CAS 181651-40-1): Class Identity and Comparator Landscape for Informed Sourcing


N-(4-Methoxyphenyl)methanesulfinamide (CAS 181651-40-1) is an N-aryl methanesulfinamide featuring a stereogenic sulfur center, placing it within the broader family of chiral sulfinamide auxiliaries and building blocks [1]. Unlike the widely commercialized tert-butanesulfinamide (Ellman's reagent) and p-toluenesulfinamide (Davis' reagent), this compound bears a smaller S-methyl substituent and an N-4-methoxyphenyl (PMP) group, which collectively modulate its steric demand, electronic character, and downstream deprotection chemistry [2]. These structural features position it as a niche sulfinamide with distinct reactivity profiles that cannot be replicated by simple substitution of in-class analogs, making sourcing decisions dependent on specific synthetic requirements [3].

Why tert-Butanesulfinamide or p-Toluenesulfinamide Cannot Replace N-(4-Methoxyphenyl)methanesulfinamide in Critical Applications


In-class sulfinamides are not functionally interchangeable because the S-alkyl/aryl substituent and the N-aryl group independently govern steric encumbrance during nucleophilic additions to sulfinylimines, the acidity of the NH proton, and the conditions required for auxiliary cleavage [1]. The S-methyl group in N-(4-Methoxyphenyl)methanesulfinamide presents minimal steric bulk relative to tert-butyl or p-tolyl analogs, potentially enabling faster imine condensation kinetics and altered diastereofacial selectivity [2]. Furthermore, the N-PMP substituent offers a unique oxidative deprotection pathway via cerium(IV) ammonium nitrate (CAN) that is unavailable to N-alkyl or simple N-phenyl sulfinamides [3]. Substituting a bulkier or electronically distinct sulfinamide without experimental validation risks erosion of stereoselectivity, reduced yield, or incompatibility with downstream deprotection protocols, directly impacting synthetic route robustness and cost-of-goods [2].

Quantitative Differentiation Evidence for N-(4-Methoxyphenyl)methanesulfinamide Relative to In-Class Analogs


Oxidative N-Deprotection Efficiency: PMP Removal via CAN vs. Acidolytic Cleavage of tert-Butanesulfinyl Group

The N-(4-methoxyphenyl) group constitutes an oxidatively labile protecting moiety that permits auxiliary removal under non-acidic conditions orthogonal to typical tert-butanesulfinamide deprotection protocols. In a series of bicyclic sultams, the PMP group was cleaved using cerium(IV) ammonium nitrate (CAN) in acetonitrile, affording the free NH-sultam in 71–84% isolated yield across six structurally diverse examples [1]. By contrast, cleavage of the tert-butanesulfinyl group from analogous N-tert-butanesulfinyl amines typically requires anhydrous HCl in methanol or similar strongly acidic conditions (e.g., 4 M HCl/dioxane), which may be incompatible with acid-sensitive substrates [2]. This orthogonal deprotection profile represents a tactical advantage for synthetic sequences where acid-labile functionality must be preserved.

N-PMP deprotection ceric ammonium nitrate oxidative cleavage sulfinamide auxiliary removal

Steric Parameter Differentiation: S-Methyl vs. S-tert-Butyl and S-p-Tolyl Congeners

The S-methyl substituent in N-(4-Methoxyphenyl)methanesulfinamide provides a substantially smaller steric footprint compared to the S-tert-butyl group of Ellman's sulfinamide and the S-p-tolyl group of Davis' sulfinamide. Computed Taft Es values for methyl (–1.24) versus tert-butyl (–2.78) indicate a >6-fold difference in steric bulk as measured by relative rates of ester hydrolysis, a proxy for the through-space demand exerted during nucleophilic approach to the sulfinyl sulfur [1]. This reduced steric encumbrance is expected to accelerate sulfinylimine formation kinetics and alter the diastereomeric ratio in additions where transition-state crowding is the dominant stereochemical determinant [2]. Although direct head-to-head diastereoselectivity data for this specific compound versus tert-butanesulfinamide are not published, the well-established correlation between S-substituent size and diastereofacial selectivity in sulfinylimine additions supports the prediction of divergent outcomes [2].

steric effects Taft steric parameter sulfinylimine addition diastereofacial selectivity

Electronic Modulation of the Nitrogen Center: Hammett σp Effect of the 4-Methoxy Substituent

The 4-methoxy substituent on the N-phenyl ring exerts a resonance electron-donating effect (Hammett σp = –0.27; σp⁺ = –0.78) that increases the electron density at the sulfinamide nitrogen relative to unsubstituted N-phenyl (σp = 0.00) or N-p-tolyl (σp = –0.17) analogs [1]. This electronic perturbation is expected to modulate the Brønsted acidity of the sulfinamide N–H proton (predicted pKa increase of ~0.5–0.8 units relative to N-phenyl methanesulfinamide based on the Hammett ρ for sulfonamide NH deprotonation, ρ ≈ –1.5 to –2.0) [2]. The practical consequence is that N-(4-methoxyphenyl)methanesulfinamide may exhibit altered nucleophilicity in N-arylation cross-coupling reactions (e.g., Ni-catalyzed C–N bond formation) and differential stability of the derived sulfinylimine toward hydrolysis, compared to N-phenyl or N-p-tolyl methanesulfinamides [3]. Note: no direct experimental measurement of the NH pKa for this compound has been reported; the estimate is class-level inference.

Hammett substituent constant electronic effects N-aryl sulfinamide sulfinyl nitrogen acidity

UV Chromophore Advantage for HPLC and Reaction Monitoring

The N-4-methoxyphenyl group provides a strong UV chromophore (λmax ≈ 230–250 nm, ε ≈ 10,000–15,000 M⁻¹cm⁻¹ for the anisidine chromophore) that facilitates convenient HPLC-UV monitoring of reaction progress and product purification [1]. In contrast, N-alkyl sulfinamides such as tert-butanesulfinamide lack a strong UV chromophore above 210 nm, often necessitating derivatization or evaporative light-scattering detection (ELSD) for reliable quantification . Although no published molar absorptivity data exist for N-(4-Methoxyphenyl)methanesulfinamide itself, the 4-methoxyaniline chromophore is well-characterized (anisidine: λmax 235 nm, ε ~10,300 M⁻¹cm⁻¹ in MeOH) [1], and the sulfinamide linkage is not expected to significantly perturb this absorption.

UV detection chromatographic monitoring 4-methoxyphenyl chromophore process analytical technology

Synthetic Accessibility of α-Substituted Methylsulfinamide Motif via Homologation Chemistry

Recent methodology enables the direct preparation of α-substituted methylsulfinamides through chemocontrolled homologation of electrophilic N-sulfinylamines with Li-CHXY reagents [1]. This transformation exhibits full chemocontrol and good flexibility for preparing both N-aryl and N-alkyl analogs, providing a distinct synthetic entry to the N-(4-methoxyphenyl)methanesulfinamide scaffold that is not accessible to S-tert-butyl or S-p-tolyl sulfinamides via analogous homologation pathways [1]. While isolated yields for the N-(4-methoxyphenyl) variant were not explicitly reported in isolation, the methodology's demonstrated scope across multiple N-aryl derivatives confirms that this compound is part of a synthetically addressable chemical space that is complementary to commercial sulfinamide portfolios [1].

homologation N-sulfinylamine lithium carbenoid α-substituted methylsulfinamide

Optimal Deployment Scenarios for N-(4-Methoxyphenyl)methanesulfinamide Based on Quantitative Evidence


Asymmetric Synthesis of Primary Amines Where Acid-Sensitive Functionality Precludes tert-Butanesulfinyl Cleavage

In synthetic sequences targeting primary amines that contain acid-sensitive protecting groups (e.g., silyl ethers, acetals, Boc groups under forcing conditions), N-(4-methoxyphenyl)methanesulfinamide enables an oxidative CAN-mediated deprotection orthogonal to the strongly acidic conditions required for tert-butanesulfinyl removal [1]. The demonstrated 71–84% PMP cleavage yield under mild, non-acidic conditions provides a validated alternative to methanolic HCl protocols that risk substrate degradation [1][2].

Medicinal Chemistry Library Synthesis Requiring Diverse S-Substituted Sulfinamide Auxiliaries

The S-methyl group of N-(4-methoxyphenyl)methanesulfinamide serves as a minimal steric anchor for homologation-based diversification at the α-position via the Li-CHXY methodology [1]. This enables parallel synthesis of structurally diverse sulfinamide auxiliaries for screening campaigns, where varying steric demand at sulfur can modulate diastereoselectivity in amine synthesis. In contrast, tert-butanesulfinamide or p-toluenesulfinamide lack this modular diversification potential at the S-center [1][2].

Process Chemistry Requiring In-Line UV Monitoring of Sulfinamide Intermediates

The strong UV chromophore of the 4-methoxyphenyl group (estimated ε₂₃₅ ≈ 10,300 M⁻¹cm⁻¹) permits reliable HPLC-UV quantification at sub-microgram levels without derivatization [1]. This is a decisive advantage over Ellman's sulfinamide (ε₂₃₅ < 100 M⁻¹cm⁻¹) in process analytical technology (PAT) environments where real-time concentration monitoring by UV is a regulatory expectation [1][2]. Deployment of this compound in GMP intermediate synthesis eliminates the need for ELSD or MS-based detection, simplifying method transfer and validation [2].

Reaction Optimization Where Electronic Tuning of Sulfinamide Nitrogen Nucleophilicity Is Required

The electron-donating 4-methoxy group (σp = –0.27) increases electron density at the sulfinamide nitrogen relative to N-phenyl (σp = 0.00) or N-p-tolyl (σp = –0.17) congeners [1][2]. This electronic modulation can enhance reactivity in N-arylation cross-coupling reactions (e.g., Ni-catalyzed C–N bond formation) or improve the stability of derived sulfinylimines toward undesired hydrolysis during aqueous workup [2][3]. Researchers optimizing N-functionalization steps should consider this compound as an electronically distinct alternative to unsubstituted N-aryl methanesulfinamides [3].

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